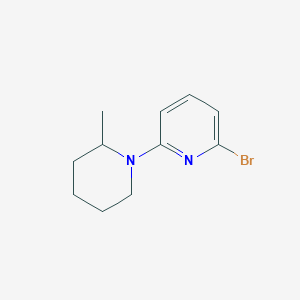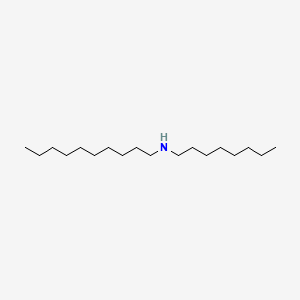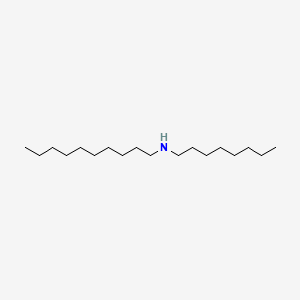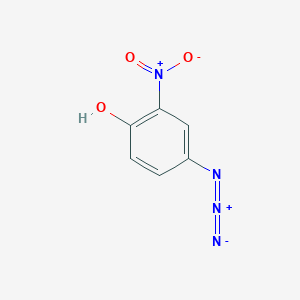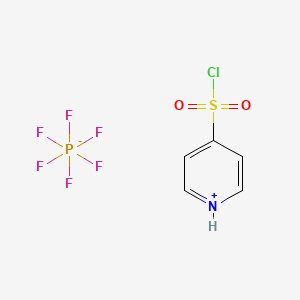
4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) is a chemical compound with the molecular formula C5H5ClF6NO2PS and a molecular weight of 323.58 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) typically involves the reaction of pyridine with chlorosulfonic acid, followed by the addition of hexafluorophosphoric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
Analyse Chemischer Reaktionen
4-(Chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) involves its ability to act as a strong electrophile, facilitating various chemical reactions. The compound can interact with nucleophiles, leading to the formation of covalent bonds. This property makes it useful in synthetic chemistry and biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) include:
- 1-(2-(4-chlorophenyl)-2-oxoethyl)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-pyridin-1-ium hexafluorophosphate
- 4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-1-(2-(4-nitrophenyl)-2-oxoethyl)-pyridin-1-ium hexafluorophosphate
- 1-(2-ethoxy-2-oxoethyl)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium hexafluorophosphate
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) lies in its chlorosulfonyl group, which imparts distinct reactivity and applications.
Eigenschaften
Molekularformel |
C5H5ClF6NO2PS |
|---|---|
Molekulargewicht |
323.58 g/mol |
IUPAC-Name |
pyridin-1-ium-4-sulfonyl chloride;hexafluorophosphate |
InChI |
InChI=1S/C5H4ClNO2S.F6P/c6-10(8,9)5-1-3-7-4-2-5;1-7(2,3,4,5)6/h1-4H;/q;-1/p+1 |
InChI-Schlüssel |
NUKPCCJXPOEWPS-UHFFFAOYSA-O |
Kanonische SMILES |
C1=C[NH+]=CC=C1S(=O)(=O)Cl.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


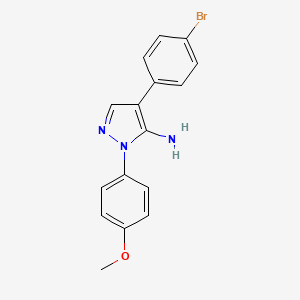
![2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid](/img/structure/B12049885.png)
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
